Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)-
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Overview
Description
Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- is a complex organic compound with a unique structure that includes an acetyloxy group, an amino group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- typically involves multiple steps. One common method includes the protection of alcohol functionalities using acetyl groups. This can be achieved using reagents such as acetyl chloride in the presence of a base like triethylamine, or acetic anhydride with a catalyst such as pyridine . The amino group can be introduced through nucleophilic substitution reactions, where amines react with activated esters or halides.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyloxy group can yield carboxylic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- exerts its effects involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for alcohol functionalities, while the amino group can participate in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s reactivity and stability in various environments.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the amino group.
Methyl acetoacetate: Similar ester functionality but different alkyl group.
Acetylacetone: Contains a diketone structure instead of an ester.
Properties
CAS No. |
651735-51-2 |
---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl (3R,4R)-3-acetyloxy-4-amino-6-methylheptanoate |
InChI |
InChI=1S/C12H23NO4/c1-5-16-12(15)7-11(17-9(4)14)10(13)6-8(2)3/h8,10-11H,5-7,13H2,1-4H3/t10-,11-/m1/s1 |
InChI Key |
XATFHMRWMUZSDN-GHMZBOCLSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H]([C@@H](CC(C)C)N)OC(=O)C |
Canonical SMILES |
CCOC(=O)CC(C(CC(C)C)N)OC(=O)C |
Origin of Product |
United States |
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